Pentasulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

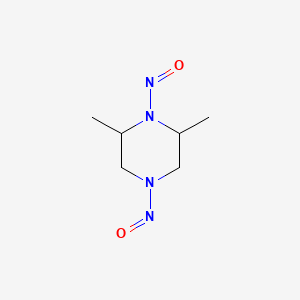

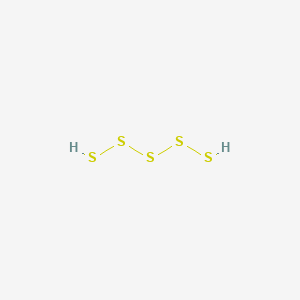

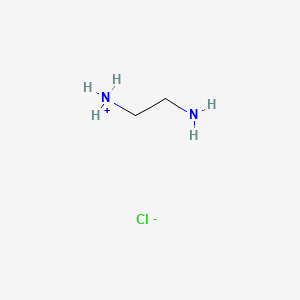

Pentasulfane is a sulfur hydride. It is a conjugate acid of a pentasulfanide.

Scientific Research Applications

Chemical Equilibration in Natural o-Benzopolysulfanes

Research shows that natural o-benzopolysulfanes, often thought to exist as trisulfane or pentasulfane, may also include heptasulfanes. A study demonstrated a facile equilibration between tri-, penta-, and heptasulfanes in solution, suggesting similar behavior in natural products (Aebisher et al., 2007).

Structural Studies of Bis(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)pentasulfane

The molecular structure of bis(1-chloro-2,2,4,4-tetramethyl-3-oxocyclobutan-1-yl)pentasulfane was studied, revealing unique features like a full-turn helix in the pentasulfane chain. This research contributes to understanding the structural complexity of such compounds (Rae et al., 2004).

Desulfurization of Industrial Water-Alkaline Solutions

A study investigated the reagent extraction of sulfides from water-alkaline solutions, focusing on their use in high-temperature greases for steam applications. The conditions for obtaining sodium pentasulfide and its adsorption on mixed sorbents were established, offering insights into industrial desulfurization methods (Khudoyarova et al., 2020).

Synthesis and Characterization of PEGylated Benzopolysulfanes

Research on benzopolysulfanes, including PEG pentasulfane, focused on their water solubility, antitumor activity, and propensity to equilibrate and desulfurate. These findings are significant for developing new drug leads and understanding the role of polysulfur linkages in medicinal chemistry (Mahendran et al., 2010).

Catalytic Applications in Aromatization of Lower Alkanes

Studies have explored the role of zinc and gallium in pentasils, used as catalysts for the aromatization of ethane and propane. These findings contribute to the understanding of catalyst behavior in chemical transformations, particularly in the field of petrochemical processing (Yakerson et al., 1989).

Phosphorus Pentasulfide in Chemical Synthesis

Research has shown that phosphorus pentasulfide is a mild, effective reagent for reducing sulfoxides to sulfides. This discovery has implications for chemical synthesis, providing a selective method for reducing specific functional groups (Still et al., 1978).

Electrochemical Evidence for Pentasulfide Complexes

Studies have identified stable pentasulfide complexes with common base metals like Mn, Fe, Co, Ni, Cu, and Zn. These complexes, discovered through voltammetric methods, are significant for understanding the behavior of these metals in various chemical environments (Chadwell et al., 1999).

Cutting Fluid Efficacy in Industrial Operations

Research on the use of a pentasulfide additive in turning and milling operations of steel workpieces provided insights into the efficacy of cutting fluids in industrial processes. The study proposed a lubrication model based on the indirect lubrication of tool/workpiece and tool/chip contacts (Minfray et al., 2014).

properties

Product Name |

Pentasulfane |

|---|---|

Molecular Formula |

H2S5 |

Molecular Weight |

162.4 g/mol |

InChI |

InChI=1S/H2S5/c1-3-5-4-2/h1-2H |

InChI Key |

FBNHIFPJXGPDIP-UHFFFAOYSA-N |

SMILES |

SSSSS |

Canonical SMILES |

SSSSS |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)